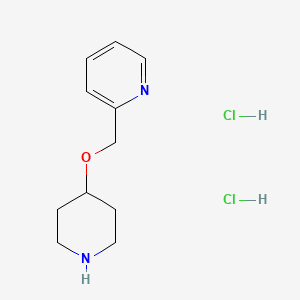

2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride

CAS No.: 1185319-49-6

Cat. No.: VC3255692

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185319-49-6 |

|---|---|

| Molecular Formula | C11H18Cl2N2O |

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | 2-(piperidin-4-yloxymethyl)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11;;/h1-3,6,11-12H,4-5,7-9H2;2*1H |

| Standard InChI Key | JRUKEFPZVXSPDI-UHFFFAOYSA-N |

| SMILES | C1CNCCC1OCC2=CC=CC=N2.Cl.Cl |

| Canonical SMILES | C1CNCCC1OCC2=CC=CC=N2.Cl.Cl |

Introduction

Chemical Structure and Physical Properties

2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride is characterized by a molecular formula of C11H18Cl2N2O and a molecular weight of 265.17942 g/mol . The compound is registered with CAS number 1185319-49-6 and is also known by the synonym 2-[(4-Piperidinyloxy)methyl]pyridine hydrochloride . The structure features a pyridine ring connected to a piperidine moiety through an oxymethyl linkage, with the nitrogen atoms protonated to form the dihydrochloride salt.

The compound's basic framework consists of:

-

A pyridine ring (six-membered aromatic heterocycle with one nitrogen)

-

A piperidine ring (six-membered saturated heterocycle with one nitrogen)

-

An oxymethyl (-OCH2-) linker connecting the two ring systems

-

Two chloride counter-ions forming the dihydrochloride salt

Physical and Chemical Properties

The physical properties of 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride are summarized in the following table:

The dihydrochloride salt form enhances water solubility compared to the free base, making it more suitable for various biological assays and pharmaceutical applications. The compound's nitrogen atoms in both the pyridine and piperidine rings can serve as hydrogen bond acceptors, while the protonated nitrogen in the piperidine ring can function as a hydrogen bond donor.

Structural Relationships and Analogs

2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride is structurally related to several compounds with similar chemical frameworks that have demonstrated biological activity. Understanding these relationships provides context for potential applications.

Related Compounds

A closely related compound is 2-Chloro-5-(piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS: 1185312-88-2), which differs by having a chlorine substituent on the pyridine ring and the oxymethyl linkage at the 5-position of the pyridine rather than the 2-position. This analog has a molecular formula of C11H17Cl3N2O and a molecular weight of 299.6 g/mol.

Another structural analog is 3-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, which features a methyl group at the 3-position of the pyridine ring . This compound maintains the same core structure with minor modifications that can influence its biological activity profile.

Comparative Analysis

The table below compares 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride with its structural analogs:

These structural modifications can significantly alter the compounds' physicochemical properties and biological activities, potentially affecting their interactions with biological targets.

Synthesis and Preparation

The synthesis of 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high purity and yield.

Alternative Approaches

For structurally similar compounds, alternative synthetic approaches have been documented, including:

-

Coupling of epoxides with piperidine derivatives followed by treatment with hydrochloric acid

-

Reaction of halomethylpyridines with 4-hydroxypiperidine under basic conditions

-

Reductive amination approaches for certain structural analogs

The selection of a specific synthetic route depends on considerations such as scalability, available starting materials, and desired purity of the final product.

Applications in Medicinal Chemistry

2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride and its structural analogs have potential applications in several areas of medicinal chemistry and pharmaceutical research.

As Chemical Intermediates

The compound may serve as a valuable intermediate in the synthesis of more complex molecules with pharmaceutical applications. The reactive sites in the molecule allow for further modifications to create libraries of compounds for structure-activity relationship studies.

Analytical Characterization

Proper characterization of 2-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride is essential for confirming its identity and purity in research applications.

Spectroscopic Methods

The compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide structural confirmation

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

-

Infrared (IR) spectroscopy: Identifies functional groups

-

UV-Visible spectroscopy: Characterizes the chromophore system

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume